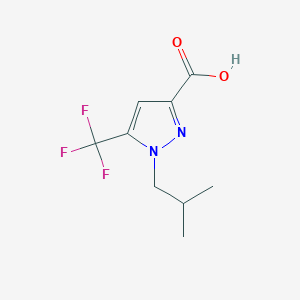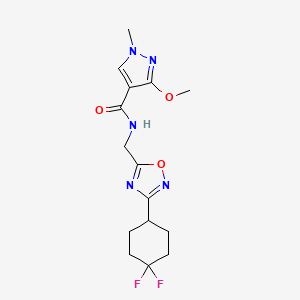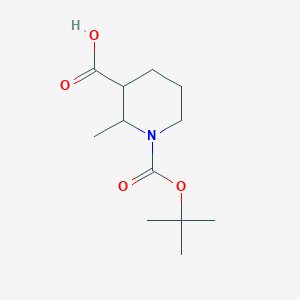
1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (ITPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITPCA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is utilized in various synthesis and reactivity studies. For instance, its derivatives, such as 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids, are prepared through reactions with cyanoacetic acid derivatives. These compounds exhibit unique behaviors toward electrophiles, demonstrating their potential in organic synthesis (Tanaka et al., 1986).
Solid-Phase Syntheses
In the field of solid-phase synthesis, this chemical serves as a foundation for the creation of highly substituted pyrazoles or isoxazoles. These processes yield products with excellent purities and yields, showcasing the versatility of this compound in synthetic chemistry (Shen et al., 2000).
Electrophilic Activation
Studies on electrophilic activation reveal that derivatives of this compound can condense effectively in superacids. This indicates its utility in developing novel electrophilic agents for chemical reactions (Klumpp et al., 2000).
Library of Carboxamides
A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been created from this compound, demonstrating its role in the diversification of chemical libraries. This has implications in high-throughput screening and drug discovery (Donohue et al., 2002).
Metal-Organic Frameworks
In materials science, the compound is used in the fabrication of robust lanthanide metal–organic frameworks. These frameworks exhibit strong stability and are used for detecting ions, capturing CO2, and catalysis (Tan et al., 2018).
Ring-Chain Tautomerism
Research on ring-chain tautomerism of derivatives of this compound has provided insights into the dynamic equilibrium of chemical structures, which is crucial for understanding chemical reactivity and designing new compounds (Pakalnis et al., 2014).
Coordination Polymers
The compound is instrumental in the synthesis of coordination polymers, leading to the creation of materials with diverse structural properties. These polymers have potential applications in catalysis, gas storage, and separation (Cheng et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)4-14-7(9(10,11)12)3-6(13-14)8(15)16/h3,5H,4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZQYYUXKYEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)



![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)
![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)


![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)
